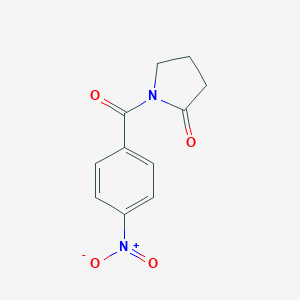

1-(4-Nitrobenzoyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

119741-53-6 |

|---|---|

Molecular Formula |

C11H10N2O4 |

Molecular Weight |

234.21g/mol |

IUPAC Name |

1-(4-nitrobenzoyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H10N2O4/c14-10-2-1-7-12(10)11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,1-2,7H2 |

InChI Key |

KQJCFBNTFBMHJB-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Nitrobenzoyl Pyrrolidin 2 One

Direct N-Acylation Approaches of Pyrrolidin-2-one

The most direct and frequently employed method for the synthesis of 1-(4-nitrobenzoyl)pyrrolidin-2-one involves the N-acylation of pyrrolidin-2-one. This approach leverages the nucleophilicity of the nitrogen atom within the lactam ring to attack an electrophilic 4-nitrobenzoyl source.

Amide Coupling Reactions Utilizing 4-Nitrobenzoic Acid Derivatives

A common and effective strategy involves the reaction of pyrrolidin-2-one with a derivative of 4-nitrobenzoic acid. The most prevalent of these derivatives is 4-nitrobenzoyl chloride. sigmaaldrich.comresearchgate.netnih.gov This acyl chloride is highly reactive and readily undergoes nucleophilic attack by the nitrogen of pyrrolidin-2-one. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, 4-nitrobenzoic acid itself can be used in conjunction with a variety of coupling reagents. luxembourg-bio.comnih.govluxembourg-bio.com These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating the amidation process. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. luxembourg-bio.com The choice of coupling reagent and reaction conditions can be critical to optimize yield and purity, particularly when dealing with sensitive functional groups.

A one-pot synthesis of amides from carboxylic acids and amines, which avoids traditional coupling reagents, has also been developed. This method relies on the in-situ formation of a thioester intermediate which then reacts with the amine. nih.gov

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |

| Pyrrolidin-2-one | 4-Nitrobenzoyl chloride | Base (e.g., triethylamine, pyridine) | This compound | sigmaaldrich.com |

| Pyrrolidin-2-one | 4-Nitrobenzoic acid | Coupling reagent (e.g., DCC, HATU) | This compound | luxembourg-bio.com |

| Pyrrolidin-2-one | 4-Nitrobenzoic acid | Dithiocarbamate (for thioester formation) | This compound | nih.gov |

Catalyst Systems for Efficient N-Acylation

To enhance the efficiency and selectivity of the N-acylation process, various catalytic systems have been explored. Transition-metal catalysts, for instance, have been shown to be effective. Shvo's catalyst, a ruthenium-based complex, has been utilized for the direct N-acylation of lactams with aldehydes, although this specific application to 4-nitrobenzaldehyde (B150856) and pyrrolidin-2-one is a potential extension of the reported methodology. lookchem.com

Furthermore, amidine-based organocatalysts have been successfully employed in the asymmetric N-acylation of lactams, offering a pathway to enantiomerically enriched products. nih.gov While not directly reported for this compound, this approach highlights the potential for catalytic, enantioselective syntheses of related N-acyl lactams.

Strategies Involving Pre-functionalized Pyrrolidinone Cores

An alternative to direct acylation involves starting with a pyrrolidinone ring that has been synthesized through other means, followed by the introduction of the 4-nitrobenzoyl group.

Introduction of the Pyrrolidinone Ring through Lactamization

The pyrrolidin-2-one core can be constructed through intramolecular cyclization, or lactamization, of a linear precursor. nih.gov For instance, a three-component nitro-Mannich/lactamization cascade can directly produce pyrrolidinone derivatives. nih.gov Another approach involves the thermally induced lactamization of N-alkylated derivatives of glutamic acid. researchgate.net Once the pyrrolidinone ring is formed, it can be N-acylated with a suitable 4-nitrobenzoyl derivative as described in the previous section.

Oxidation Pathways Leading to Pyrrolidin-2-one Ring Formation

Oxidative methods provide another avenue to the pyrrolidin-2-one scaffold. The oxidation of pyrrolidines to their corresponding lactams can be achieved using various reagents. electronicsandbooks.comresearchgate.net For example, o-benzoquinone has been used for the mild oxidation of pyrrolidines to γ-lactams. electronicsandbooks.com Iron(II)-hydrogen peroxide and iron complexes with molecular oxygen have also been shown to oxidize N-acyl-pyrrolidines to pyrrolidin-2-ones. researchgate.net Hypervalent iodine reagents can also be used to facilitate the oxidation of N-protected pyrrolidines. nih.gov An efficient and environmentally friendly method for the oxidative cleavage of pyrrolidine-2-methanols to γ-lactams has been developed using 2-iodobenzamide (B1293540) as a catalyst with Oxone. jst.go.jp Following the formation of the pyrrolidin-2-one ring via oxidation, the N-acylation step with a 4-nitrobenzoyl derivative can be performed.

Approaches Incorporating the 4-Nitrobenzoyl Group via Ring-Closure

In some synthetic strategies, the 4-nitrobenzoyl group is incorporated as part of the ring-forming reaction itself. For example, a Smiles-Truce cascade reaction between arylsulfonamides and cyclopropane (B1198618) diesters under basic conditions can lead to the formation of α-arylated pyrrolidinones in a one-pot process. nih.govnih.gov While not a direct synthesis of the title compound, this methodology illustrates a convergent approach where a substituted pyrrolidinone is formed. Adapting such a strategy to incorporate a 4-nitrophenyl group could be a potential, albeit more complex, route.

Another example involves the reductive cyclization of an N-(2-nitrobenzoyl)pyrrolidine derivative, which is a key step in the synthesis of pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines (PBDs). nih.gov This demonstrates a strategy where the nitroaromatic moiety is present in the precursor before the final ring system is fully assembled.

Construction of the Pyrrolidin-2-one Ring onto Nitrobenzoyl Scaffolds

The synthesis of this compound typically involves the formation of an amide bond between a 4-nitrobenzoyl moiety and a pyrrolidin-2-one precursor. A primary strategy involves the acylation of pyrrolidin-2-one (also known as γ-butyrolactam). However, constructing the heterocyclic ring directly onto a nitro-substituted aromatic scaffold is a common and versatile approach.

One prominent method involves the reaction of a p-nitro-substituted aniline (B41778) with a precursor that can form the five-membered lactam ring. For example, a synthetic route analogous to the synthesis of 1-(4-nitrophenyl)-2-piperidone can be employed, where p-nitroaniline is reacted with a 4-halobutanoyl chloride (e.g., 4-chlorobutanoyl chloride) in the presence of a base. google.com This reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to close the ring, forming the pyrrolidin-2-one structure.

Another approach starts with 4-nitrobenzoic acid. The carboxylic acid is first "activated" to facilitate amide bond formation. A common activating agent is N,N'-carbonyldiimidazole, which reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. Subsequent addition of pyrrolidine (B122466) can lead to the desired product, although this route assembles the final product from pyrrolidine itself rather than constructing the ring. A more direct ring construction can be envisioned by reacting an activated 4-nitrobenzoic acid with a γ-amino ester, followed by base- or acid-catalyzed cyclization. A related synthesis of 1-(5-Amino-2-methoxy-4-nitrobenzoyl)pyrrolidine from the corresponding benzoic acid derivative highlights the feasibility of this activation and amidation strategy. prepchem.com

Donor-acceptor (DA) cyclopropanes also offer a modern pathway to 1,5-disubstituted pyrrolidin-2-ones. nih.gov In this methodology, a DA cyclopropane undergoes ring-opening with an aniline, such as 4-nitroaniline, followed by cyclization to yield the γ-lactam core. This method provides a route to densely functionalized pyrrolidinones. nih.govacs.org

Table 1: Comparison of Ring Construction Strategies

| Starting Materials | Key Steps | Advantages |

|---|---|---|

| p-Nitroaniline + 4-Halobutanoyl Chloride | N-acylation, Intramolecular cyclization | Utilizes readily available starting materials. google.com |

| 4-Nitrobenzoic Acid + γ-Amino Ester | Acid activation, Amidation, Cyclization | Modular approach allowing for variation. prepchem.com |

| Donor-Acceptor Cyclopropane + 4-Nitroaniline | Nucleophilic ring-opening, Cyclization | Access to complex and functionalized pyrrolidinones. nih.gov |

Stereoselective Synthesis of Analogues and Derivatives

While this compound itself is achiral, the synthesis of its chiral analogues and derivatives is of significant interest in medicinal chemistry and materials science. Stereoselectivity is typically introduced at the C3, C4, or C5 positions of the pyrrolidinone ring using various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. This is a robust and widely used strategy in asymmetric synthesis. wikipedia.org

For the synthesis of chiral pyrrolidinone derivatives, auxiliaries like Evans' oxazolidinones or pseudoephedrine amides are commonly employed. wikipedia.org A general approach could involve attaching a chiral auxiliary to an achiral precursor. For instance, a γ-keto acid could be coupled to a chiral auxiliary. The subsequent diastereoselective reduction of the ketone, directed by the auxiliary, would set the stereochemistry of a new hydroxyl group. This intermediate could then be converted into the chiral lactam.

Another powerful strategy utilizes chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol. In a method developed by Higashiyama and co-workers, condensation of (R)-phenylglycinol with an aldehyde yields a chiral imine, which can then undergo diastereoselective addition reactions to build up the substituted pyrrolidine framework. nih.gov Although this specific example builds diarylpyrrolidines, the principle of using a recoverable auxiliary to control the stereoselective addition of fragments is broadly applicable to the synthesis of complex pyrrolidinone analogues. wikipedia.orgnih.gov

Enantioselective Catalysis in Pyrrolidinone Synthesis

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines and pyrrolidinones.

Transition Metal Catalysis : Chiral transition metal complexes are highly effective for a range of enantioselective transformations. For example, a catalytic asymmetric synthesis of 5-vinyloxazolidin-2-ones and the related 2-pyrrolidinone (B116388) has been achieved using ferrocenyloxazoline palladacycle (FOP) catalysts. researchgate.net These reactions proceed through catalytic cycles involving Pd(II) intermediates to yield products with high enantiomeric excess (89-99% ee). researchgate.net Similarly, copper-catalyzed conjugate addition of diorganozinc reagents to nitroacrylates, followed by a nitro-Mannich reaction and lactamization, provides a one-pot synthesis of densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. nih.gov An enantioselective version of this reaction allows for the creation of highly crystalline products that can be recrystallized to enantiopurity. nih.gov

Organocatalysis : In recent decades, asymmetric organocatalysis, using small chiral organic molecules, has emerged as a powerful tool in synthesis. nih.gov Pyrrolidine-based catalysts, particularly those derived from proline, are central to this field. acs.org These catalysts can activate substrates through the formation of transient enamines or iminium ions. For synthesizing chiral pyrrolidinone derivatives, an organocatalytic Michael addition to an α,β-unsaturated system, followed by cyclization, could be a viable route to introduce stereocenters with high enantioselectivity.

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, energy-efficient conditions, and processes that maximize atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

Many traditional organic syntheses rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives or to eliminate the solvent altogether.

Solvent-Free Conditions : A notable green approach is the use of mechanochemistry, where reactions are induced by grinding solid reactants together. An efficient, solvent-free synthesis of novel polysubstituted 2-pyrrolidinones has been described using this technique. researchgate.net The reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) proceeds at room temperature via grinding, achieving good to high yields (68–94%) in short reaction times (around 25 minutes) with a simple workup. researchgate.net

Benign Solvents : When a solvent is necessary, replacing hazardous ones like DMF or chlorinated hydrocarbons with greener alternatives is crucial.

Ethanol : Ethanol is a bio-based and less toxic solvent. It has been shown to be a superior solvent compared to glacial acetic acid for the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, leading to a dramatic increase in product yield. beilstein-journals.orgbeilstein-journals.org

Water : Water is the ultimate green solvent. It has been successfully used as a medium for the synthesis of complex heterocyclic systems containing the pyrrolidine ring, such as spirooxindole 1'-nitro pyrrolizidines, via 1,3-dipolar cycloaddition reactions. nih.gov

N-Butylpyrrolidinone (NBP) : As concerns grow over the reprotoxic properties of solvents like N-methylpyrrolidinone (NMP) and dimethylformamide (DMF), safer analogues are being sought. N-butylpyrrolidinone (NBP) has been proposed as a viable green alternative. rsc.org It retains the desirable characteristics of a dipolar aprotic solvent but is not mutagenic or reprotoxic, making it a suitable replacement for cross-coupling and peptide synthesis reactions that traditionally use DMF or NMP. rsc.orgacs.org

Table 2: Green Solvents for Pyrrolidinone Synthesis

| Solvent | Rationale for Use | Example Application | Reference |

|---|---|---|---|

| None (Grinding) | Eliminates solvent waste, energy efficient | Multicomponent synthesis of polysubstituted 2-pyrrolidinones | researchgate.net |

| Ethanol | Low toxicity, bio-based, improves yield | Synthesis of pyrrolidine-2,3-diones | beilstein-journals.orgbeilstein-journals.org |

| Water | Non-toxic, abundant, safe | Synthesis of spirooxindole pyrrolizidines | nih.gov |

| N-Butylpyrrolidinone (NBP) | Non-reprotoxic alternative to DMF/NMP | General solvent for syntheses requiring dipolar aprotics | rsc.orgacs.org |

Energy-Efficient Reaction Conditions

Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by developing reactions that proceed under milder conditions (e.g., lower temperatures) or by using energy sources like microwaves or ultrasound to shorten reaction times.

The solvent-free grinding method mentioned previously is inherently energy-efficient as it is performed at room temperature without the need for heating. researchgate.net Multicomponent reactions (MCRs) also contribute to energy efficiency by combining several synthetic steps into a single operation, avoiding the energy costs associated with intermediate isolation, purification, and reheating for subsequent steps. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via eco-friendly MCRs is an example of this efficient approach. beilstein-journals.org Furthermore, the use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and for shorter durations, thereby saving energy. rsc.org

Reaction Chemistry and Mechanistic Investigations of 1 4 Nitrobenzoyl Pyrrolidin 2 One

Reactivity and Transformations of the Nitro Group

The nitro group attached to the phenyl ring of 1-(4-nitrobenzoyl)pyrrolidin-2-one is a key determinant of the molecule's reactivity. Its strong electron-withdrawing nature influences a range of chemical transformations.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, significantly altering the electronic properties and reactivity of the aromatic ring. This conversion transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com Common methods for this reduction include catalytic hydrogenation and the use of metallic reagents in acidic media. masterorganicchemistry.com

Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, is an effective method for converting aromatic nitro compounds to their corresponding amines. masterorganicchemistry.com For instance, the hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine is a well-studied industrial process. mdpi.com Similarly, metals like iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for the reduction of nitroarenes. masterorganicchemistry.com

The resulting amino derivative, 1-(4-aminobenzoyl)pyrrolidin-2-one, exhibits markedly different reactivity compared to its nitro precursor. The amino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution. csbsju.edu

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation. masterorganicchemistry.com |

| Fe, Sn, or Zn in HCl | Active metal in acidic medium. masterorganicchemistry.com |

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This property significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. fiveable.menumberanalytics.com Consequently, reactions like nitration or Friedel-Crafts alkylation on nitro-substituted benzenes are substantially slower and require harsher conditions compared to unsubstituted benzene (B151609). numberanalytics.com

Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic attack. nih.govwikipedia.org The nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned ortho or para to a leaving group. libretexts.orgwikipedia.orglibretexts.org The stabilization of the negatively charged Meisenheimer complex intermediate by the nitro group is crucial for this activation. libretexts.orglibretexts.org This effect is a cornerstone of the reactivity of nitroaromatic compounds. nih.gov

Nitro Group as a Leaving Group in Substitution Reactions (e.g., SNAr)

While less common than halides, the nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is highly electron-deficient. nih.govstackexchange.com The ability of the nitro group to depart as a nitrite (B80452) anion is facilitated by the presence of other strong electron-withdrawing groups that stabilize the intermediate anionic complex. stackexchange.com

For example, in highly activated systems, a nitro group can be displaced by a nucleophile. stackexchange.comnih.gov The success of such reactions depends on the stability of the resulting intermediate and the reaction conditions. nih.govresearchgate.net

Amide Bond Reactivity of the N-Acylpyrrolidinone Moiety

The N-acylpyrrolidinone structure contains an amide bond within a five-membered lactam ring, which exhibits its own characteristic reactivity.

Transamidation Reactions of the Lactam Amide

N-acyl lactams, including this compound, can undergo transamidation reactions where the acyl group is transferred to another amine. researchgate.net These reactions effectively cleave the N-acyl bond of the lactam. Metal-free transamidation of N-benzoylpyrrolidin-2-one with various primary amines has been achieved under aqueous conditions, suggesting a radical-based reaction pathway. researchgate.net

Nickel-catalyzed transamidation has also been developed for the ring-opening of N-acyl lactams. researchgate.net This method utilizes a nickel catalyst with a bipyridine ligand and manganese as a reducing agent to react N-benzoylpyrrolidin-2-one derivatives with anilines, yielding ring-opened amidation products. researchgate.net

Table 2: Catalytic Systems for Transamidation of N-Acyl Lactams

| Catalytic System | Reactants | Product Type | Reference |

|---|---|---|---|

| DTBP/TBAI in water | N-benzoylpyrrolidin-2-one and primary amines | Transamidated products | researchgate.net |

Reactions Involving Cleavage or Modification of the Amide Linkage

The amide bond, while generally stable, can be cleaved under specific conditions. The cleavage of the C-N bond in unstrained pyrrolidines, such as N-benzoyl pyrrolidine (B122466), represents a significant synthetic challenge. nih.govacs.org A strategy combining Lewis acid and photoredox catalysis has been developed for the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidine. nih.govacs.org This method involves a single-electron transfer to the amide, facilitated by the Lewis acid, leading to selective bond cleavage. nih.govacs.org

Hydrolysis of the amide bond is another possible transformation, although it typically requires more forcing conditions, such as strong acid or base and elevated temperatures. The rate of hydrolysis can be influenced by factors such as ring strain and the presence of neighboring functional groups that can act as intramolecular catalysts. nih.gov

Transformations of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one core of this compound is susceptible to various transformations, including ring-opening reactions, rearrangements, and functionalization at different positions. These reactions provide pathways to a diverse range of functionalized organic molecules.

The lactam ring of this compound can be opened by nucleophilic attack, a reaction facilitated by the electron-withdrawing 4-nitrobenzoyl group which enhances the electrophilicity of the lactam carbonyl carbon.

Hydrolysis: In the presence of strong acids or bases, this compound is expected to undergo hydrolysis to yield 4-(4-nitrobenzamido)butanoic acid. This reaction proceeds via nucleophilic attack of water on the endocyclic carbonyl group, leading to the cleavage of the amide bond within the ring. Studies on related N-aryl-β-lactams have shown that electron-withdrawing substituents on the N-aryl group significantly increase the rate of hydroxide-ion-catalyzed hydrolysis. chemicalbook.com

Aminolysis: The reaction with amines (aminolysis) results in the formation of N-substituted 4-(4-nitrobenzamido)butanamides. For instance, treatment with ammonia (B1221849) would yield 4-amino-N-(4-nitrobenzoyl)butanamide. The kinetics of aminolysis of related N-acyl lactams have been studied, revealing that the reaction can proceed through a stepwise mechanism involving tetrahedral intermediates. scilit.com The rate of these reactions is influenced by the basicity and nucleophilicity of the attacking amine. researchgate.netgoogle.com A patent describes the ammonolysis of 4-substituted-pyrrolidin-2-ones as a key step in the synthesis of certain pharmaceutical derivatives, highlighting the industrial relevance of this transformation. nih.gov

Reduction: The lactam can undergo reductive ring opening. While sodium borohydride (B1222165) is generally used for the reduction of aldehydes and ketones, it is typically unreactive towards amides and lactams under standard conditions. nih.govresearchgate.netnist.govkoreascience.krnih.gov However, more potent reducing agents like lithium aluminum hydride can achieve the reduction of the lactam to the corresponding amino alcohol, 4-amino-1-(4-nitrophenyl)butan-1-ol. Alternatively, selective reduction of the exocyclic carbonyl group without ring opening can be challenging but may be achievable under specific catalytic conditions.

The resulting ring-opened products can be further derivatized. For example, the carboxylic acid from hydrolysis can be converted to esters or other amides, and the amino group from aminolysis can participate in various condensation and substitution reactions, providing access to a wide array of compounds, including novel benzoxazoles with potential anti-inflammatory activity. frontiersin.orgnih.gov

Table 1: Ring-Opening Reactions of this compound Analogs and Subsequent Derivatizations

| Reaction | Nucleophile/Reagent | Product Type | Potential Subsequent Derivatization |

|---|---|---|---|

| Hydrolysis | Water (acid or base catalyzed) | 4-(4-Nitrobenzamido)butanoic acid | Esterification, Amide coupling |

| Aminolysis | Ammonia, Primary/Secondary amines | N-Substituted 4-(4-nitrobenzamido)butanamides | Further N-alkylation, Acylation |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | 4-Amino-1-(4-nitrophenyl)butan-1-ol | Protection/deprotection, Oxidation |

Rearrangement Reactions Involving the Lactam Core

While specific rearrangement reactions starting from this compound are not extensively documented, the pyrrolidinone scaffold is known to participate in various molecular rearrangements, suggesting potential synthetic pathways.

One notable example is the Beckmann rearrangement , which is a classic method for converting oximes to amides or lactams. nih.govnih.govnih.govclockss.org While this is typically used to form lactams, a retro-Beckmann or related rearrangement of a derivative of this compound could be envisioned under specific conditions. For instance, conversion of the lactam carbonyl to an oxime, followed by treatment with an appropriate acid catalyst, could potentially induce a ring expansion or other skeletal rearrangement. The stereospecificity of the Beckmann rearrangement, where the migrating group is anti-periplanar to the leaving group on the nitrogen, would be a key factor in determining the product outcome. nih.gov

Other rearrangements of pyrrolidine derivatives have been reported, such as the anionic hetero nih.govnih.govrearrangements of N-acyl-N'-enylhydrazines to pyrrolidinones and rearrangements of pyrrolo[1,2-b]isoquinoline derivatives. tandfonline.comresearchgate.net These examples, while not directly involving this compound, demonstrate the capacity of the pyrrolidinone ring to undergo complex skeletal reorganizations.

The pyrrolidin-2-one ring in this compound possesses several sites amenable to functionalization, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

α-Functionalization (C3 and C5): The protons on the carbons adjacent to the carbonyl group (C3) and the nitrogen atom (C5) can be removed by a strong base to form an enolate or an N-acyliminium ion equivalent, respectively. The resulting nucleophilic species can then react with various electrophiles.

Alkylation: Deprotonation at the C3 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate, which can then be alkylated by treatment with an alkyl halide. The electron-withdrawing 4-nitrobenzoyl group can influence the acidity of the α-protons and the reactivity of the resulting enolate.

Aldol (B89426) and Claisen-type Condensations: The enolate can also participate in aldol reactions with aldehydes or ketones and Claisen condensations with esters to form new carbon-carbon bonds at the C3 position.

Functionalization at C4: Introducing substituents at the C4 position often requires starting from a pre-functionalized pyrrolidinone. For example, patents describe the use of 4-substituted-pyrrolidin-2-ones as key intermediates in the synthesis of pharmaceuticals. nih.gov

Recent research has also explored novel methods for the synthesis of functionalized pyrrolidinones, such as the reaction of arylsulfonamides with cyclopropane (B1198618) diesters, which proceeds through a nucleophilic ring-opening and subsequent lactam formation. tandfonline.com The development of multicomponent reactions, like the Ugi-4CR/cyclization sequence, also provides efficient routes to diversely functionalized β-lactams and pyrrolidine-2,5-diones. researchgate.net

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The hydrolysis and aminolysis of N-acyl lactams are generally believed to proceed through a nucleophilic acyl substitution mechanism. This involves the formation of a tetrahedral intermediate.

In the case of base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the endocyclic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the ring-opened amide anion, is often the rate-determining step. The presence of the electron-withdrawing 4-nitrobenzoyl group is expected to stabilize the negative charge on the nitrogen atom in the transition state, thereby accelerating the reaction.

For aminolysis, the reaction of N-acyl lactams with amines can proceed through a stepwise mechanism involving one or two intermediates. scilit.comnih.gov For example, the reaction of related systems with secondary alicyclic amines has been shown to involve a zwitterionic tetrahedral intermediate (T+/-) and an anionic intermediate (T-), with a kinetically significant proton transfer step. scilit.com The formation of a reaction intermediate is a species that is formed in one step of a multi-step reaction and consumed in a subsequent step. In the context of electrophilic aromatic substitution, such as the nitration of acetanilide, a related reaction, the intermediate is often referred to as a sigma complex.

Mechanistic studies of metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics, have revealed the role of metal ions (typically zinc) in activating the lactam for cleavage. nist.govnih.govnih.gov These studies often employ chromogenic substrates like nitrocefin (B1678963) to detect reaction intermediates. nih.govnih.gov While not directly applicable to the non-enzymatic reactions of this compound, these studies provide valuable insights into the fundamental steps of lactam ring cleavage.

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For the hydrolysis of N-acyl lactams, the rate is expected to be dependent on the pH of the medium and the concentration of the nucleophile.

Studies on the hydrolysis of N-aryl-β-lactams have shown a correlation between the reaction rate and the electronic properties of the substituent on the aryl ring. chemicalbook.com It is anticipated that the rate of hydrolysis of this compound would be significantly faster than that of the corresponding N-benzoylpyrrolidin-2-one due to the strong electron-withdrawing effect of the nitro group.

The kinetics of aminolysis of related compounds have also been investigated. For example, the reactions of 4-nitrophenyl 2-pyridyl carbonate with amines have been studied to elucidate the reaction mechanism, showing evidence for a stepwise process with two intermediates. scilit.com Similar kinetic analyses of the aminolysis of this compound with various amines would provide valuable data on the reaction mechanism and the influence of the amine's structure on reactivity.

Table 2: Predicted Influence of the 4-Nitrobenzoyl Group on Reaction Kinetics

| Reaction | Predicted Kinetic Effect of 4-Nitrobenzoyl Group | Rationale |

|---|---|---|

| Hydrolysis | Increased rate compared to N-benzoylpyrrolidin-2-one | Electron-withdrawing group enhances electrophilicity of the lactam carbonyl and stabilizes the negative charge in the transition state. |

| Aminolysis | Increased rate compared to N-benzoylpyrrolidin-2-one | Enhanced electrophilicity of the lactam carbonyl facilitates nucleophilic attack by the amine. |

| α-Deprotonation | Increased acidity of C3-protons | The inductive effect of the nitrobenzoyl group stabilizes the resulting enolate. |

Catalytic Mechanisms for Facilitated Transformations

Catalytic strategies for the transformation of N-acylpyrrolidinones often involve transition metal catalysis to achieve reactions that are otherwise difficult. These methods offer pathways to functionalize or cleave the robust lactam structure under milder conditions than traditional stoichiometric reagents.

One of the notable catalytic transformations for N-acyl lactams is the ring-opening transamidation. Research has demonstrated the utility of nickel catalysis for the reaction between N-benzoylpyrrolidin-2-one derivatives and aniline (B41778) derivatives. nih.gov This process results in the formation of ring-opened aminated products in good yields. nih.gov The catalytic system typically employs a nickel(II) chloride complex with a phosphine (B1218219) ligand, such as Ni(PPh₃)₂Cl₂, in the presence of a bipyridine ligand and a reducing agent like manganese. nih.gov This method has proven effective for a range of lactam ring sizes, from four to eight-membered rings. nih.gov

The proposed mechanism for this nickel-catalyzed transamidation likely involves the oxidative addition of the N-acyl lactam's C-N bond to a low-valent nickel center. This is followed by transmetalation with the aniline derivative and subsequent reductive elimination to yield the final product and regenerate the nickel catalyst.

Another area of catalytic transformation relevant to the pyrrolidinone core is the dehydrogenation of pyrrolidines to form pyrroles. While this reaction does not directly involve an N-acyl group, it highlights a catalytic approach to modify the heterocyclic ring. A reported method utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in an operationally straightforward procedure. acs.org Mechanistic studies suggest that the reaction proceeds through a borane-catalyzed dehydrogenative process. acs.org This transformation is significant as it provides a route to aromatize the saturated pyrrolidine ring, opening up further synthetic possibilities. acs.org

The following table summarizes representative data for the nickel-catalyzed ring-opening of N-acyl lactams, a reaction type highly relevant to this compound.

| N-Acyl Lactam Substrate | Amine Reactant | Catalyst System | Yield (%) |

|---|---|---|---|

| N-benzoylpyrrolidin-2-one | Aniline | Ni(PPh₃)₂Cl₂/2,2'-bipyridine/Mn | Good |

| N-benzoylpiperidin-2-one | Aniline | Ni(PPh₃)₂Cl₂/2,2'-bipyridine/Mn | Good |

| N-benzoyl-ε-caprolactam | Aniline | Ni(PPh₃)₂Cl₂/2,2'-bipyridine/Mn | Good |

Spectroscopic and Structural Elucidation Studies of 1 4 Nitrobenzoyl Pyrrolidin 2 One

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy is instrumental in identifying the key functional groups within 1-(4-nitrobenzoyl)pyrrolidin-2-one. The spectrum is characterized by strong absorptions corresponding to the carbonyl groups and the nitro group. The molecule contains two distinct carbonyl functionalities: a cyclic amide (lactam) carbonyl within the pyrrolidin-2-one ring and a ketone-like carbonyl of the benzoyl group, which acts as part of an imide linkage.

The lactam carbonyl (C=O) stretching vibration typically appears at a lower frequency compared to the imide carbonyl due to its amide character. For N-substituted pyrrolidinones, this band is often observed in the range of 1680-1700 cm⁻¹. The imide carbonyl, being adjacent to two electron-withdrawing groups (the benzene (B151609) ring and the pyrrolidinone nitrogen), exhibits a stretching vibration at a higher wavenumber, generally around 1720-1750 cm⁻¹.

The nitro group (NO₂) gives rise to two prominent and characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). For aromatic nitro compounds, the asymmetric stretch is typically found in the 1500–1560 cm⁻¹ region, while the symmetric stretch appears between 1300–1370 cm⁻¹. researchgate.net These bands are often strong and easily identifiable.

Other significant absorptions include the C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic methylene (B1212753) groups of the pyrrolidinone ring (typically below 3000 cm⁻¹). C-N stretching vibrations and various bending vibrations in the fingerprint region (below 1500 cm⁻¹) further confirm the molecular structure. researchgate.netnih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Aromatic NO₂ | 1520 - 1550 | Strong |

| Symmetric Stretch | Aromatic NO₂ | 1340 - 1360 | Strong |

| C=O Stretch | Imide (Benzoyl) | 1720 - 1750 | Strong |

| C=O Stretch | Lactam (Pyrrolidinone) | 1680 - 1700 | Strong |

| C-H Stretch | Aromatic | 3050 - 3150 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of a molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the molecule are often more intense in the Raman spectrum. The symmetric stretch of the nitro group (around 1345 cm⁻¹) is expected to be particularly strong and is a key diagnostic peak. researchgate.net The vibrations of the aromatic ring, especially the ring "breathing" modes, also give rise to prominent Raman signals, typically in the 1580-1620 cm⁻¹ and near 1000 cm⁻¹ regions.

The carbonyl stretching vibrations are also Raman active, although their intensities can vary. Due to the molecule's lack of high symmetry, many vibrations will be active in both FT-IR and Raman spectra, but their relative intensities will differ, providing a more complete vibrational profile of the compound. berkeley.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments collectively allow for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides a wealth of structural information. The signals can be divided into two main regions: the aromatic region and the aliphatic region.

The 4-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the strong electronic effects of the nitro and benzoyl groups. The protons ortho to the electron-withdrawing nitro group (H-3' and H-5') are expected to be the most deshielded, appearing far downfield, typically in the range of δ 8.2-8.4 ppm. The protons ortho to the carbonyl group (H-2' and H-6') would appear slightly upfield from them, around δ 7.8-8.0 ppm.

The pyrrolidinone ring contains three methylene groups (CH₂), which are chemically non-equivalent and thus produce three distinct signals.

H-5: The protons on the carbon adjacent to the imide nitrogen (C5) are expected to be the most deshielded of the aliphatic protons due to the direct attachment to the electron-withdrawing nitrogen. This signal typically appears as a triplet around δ 3.8-4.1 ppm.

H-3: The protons on the carbon adjacent to the lactam carbonyl (C3) are also deshielded and resonate as a triplet around δ 2.5-2.8 ppm.

H-4: The protons at the C4 position are the most shielded of the ring protons and appear as a multiplet (a quintet) resulting from coupling to both H-3 and H-5. This signal is expected around δ 2.1-2.4 ppm. researchgate.netchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3', H-5' (Aromatic) | 8.2 - 8.4 | Doublet |

| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet |

| H-5 (Pyrrolidinone) | 3.8 - 4.1 | Triplet |

| H-3 (Pyrrolidinone) | 2.5 - 2.8 | Triplet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons are the most deshielded and appear furthest downfield. The imide carbonyl (benzoyl) is expected around δ 168-170 ppm, while the lactam carbonyl appears slightly more upfield, around δ 175-177 ppm.

The aromatic carbons show distinct signals based on their substitution. The carbon bearing the nitro group (C-4') is highly deshielded (δ ~150 ppm), as is the quaternary carbon attached to the benzoyl group (C-1'). The protonated aromatic carbons (C-2', C-3', C-5', C-6') appear in the typical aromatic region of δ 120-140 ppm. rsc.org

The three aliphatic carbons of the pyrrolidinone ring are found in the upfield region of the spectrum. The carbon adjacent to the imide nitrogen (C-5) is the most deshielded of the three (δ ~45-50 ppm), followed by the carbon next to the lactam carbonyl (C-3, δ ~30-35 ppm), and finally the most shielded carbon (C-4, δ ~18-22 ppm). researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Lactam C=O) | 175 - 177 |

| C-7' (Imide C=O) | 168 - 170 |

| C-4' (Aromatic C-NO₂) | 149 - 151 |

| C-1' (Aromatic C-C=O) | 138 - 141 |

| C-2', C-6' (Aromatic C-H) | 128 - 131 |

| C-3', C-5' (Aromatic C-H) | 123 - 125 |

| C-5 (Pyrrolidinone) | 45 - 50 |

| C-3 (Pyrrolidinone) | 30 - 35 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the structural assignments by revealing through-bond and through-space correlations between nuclei. science.govresearchgate.netepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, a COSY spectrum would show a clear correlation between the adjacent methylene protons of the pyrrolidinone ring (H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the aromatic protons on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). youtube.com An HSQC spectrum would show cross-peaks connecting the signal for H-3 to C-3, H-4 to C-4, H-5 to C-5, and the aromatic proton signals to their respective aromatic carbon signals. This is invaluable for the unambiguous assignment of both the ¹H and ¹³C spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds (and sometimes four). youtube.com HMBC is particularly crucial for connecting different fragments of a molecule. A key correlation would be a cross-peak between the H-5 protons of the pyrrolidinone ring and the benzoyl carbonyl carbon (C-7'), definitively establishing the connectivity between the pyrrolidinone ring and the 4-nitrobenzoyl group. Other important correlations would include those from the aromatic protons to the quaternary carbons. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show correlations between the aromatic protons H-2'/H-6' and the H-5 protons of the pyrrolidinone ring, providing information about the preferred conformation and spatial arrangement of the two ring systems.

Together, these spectroscopic methods provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in its characterization.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and understanding the fragmentation behavior of a molecule. For this compound, with a molecular formula of C₁₁H₁₀N₂O₄, the exact monoisotopic mass is 234.0641 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound, HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. In tandem mass spectrometry (MS/MS) experiments, these precursor ions are then subjected to collision-induced dissociation (CID) to elicit characteristic fragmentation patterns. wikipedia.org

The fragmentation of this compound is dictated by its constituent functional groups: the 4-nitrobenzoyl moiety and the pyrrolidin-2-one ring. The primary fragmentation pathways observed for aromatic nitro compounds involve the loss of the nitro group (NO₂) and nitric oxide (NO). youtube.com The amide bond linking the two main parts of the molecule is also a likely site for cleavage.

Key fragmentation patterns for this molecule would include:

Cleavage of the amide bond: This is a common fragmentation pathway for N-acyl compounds. This cleavage would result in the formation of the 4-nitrobenzoyl cation at m/z 150.

Loss of the nitro group: Aromatic nitro compounds readily lose the NO₂ group (a loss of 46 Da) or the NO group (a loss of 30 Da). youtube.comnih.gov This would lead to fragment ions at m/z 188 (M - NO₂) and m/z 204 (M - NO).

Fragmentation of the pyrrolidin-2-one ring: The pyrrolidin-2-one ring itself can undergo fragmentation, often initiated by an alpha-cleavage adjacent to the carbonyl group. miamioh.edu

A summary of the predicted major fragment ions in the ESI-MS/MS spectrum is presented below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 235 | [M+H]⁺ | - |

| 188 | [M - NO₂ + H]⁺ | NO₂ (46 Da) |

| 150 | [C₇H₄NO₂]⁺ | C₄H₆NO (84 Da) |

| 122 | [C₆H₄NO₂]⁺ | CO (28 Da) from the m/z 150 fragment |

| 85 | [C₄H₇NO]⁺ | C₇H₄NO₂ (150 Da) |

This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation rules for related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available in the searched literature, analysis of closely related structures, such as (4-methoxyphenyl)-pyrrolidin-1-ylmethanone, provides insight into its likely solid-state conformation. nih.gov

Analysis of Intermolecular Interactions in the Crystalline State

The solid-state packing of this compound would be governed by various non-covalent interactions. The prominent nitro group is a strong hydrogen bond acceptor and would likely participate in C-H···O hydrogen bonds with neighboring molecules. Furthermore, the electron-rich aromatic ring can engage in π-π stacking interactions with adjacent phenyl rings, which is a common packing motif for aromatic compounds. These interactions play a crucial role in stabilizing the crystal lattice.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule. The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrobenzoyl chromophore.

The spectrum would likely display two main absorption bands:

A strong absorption band at a shorter wavelength, corresponding to a π → π* transition within the aromatic system.

A weaker absorption band at a longer wavelength, attributed to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups.

The presence of the electron-withdrawing nitro group conjugated with the phenyl ring typically results in a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoyl compounds. The exact position of these bands can be influenced by the solvent polarity.

Information on the emission (fluorescence or phosphorescence) properties of this compound is not readily found in the surveyed literature. Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent because the excited state energy is efficiently dissipated through non-radiative decay pathways, often involving the nitro group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Detailed experimental data regarding the UV-Vis absorption maxima (λmax) of this compound in various solvents is not available in the reviewed literature. Therefore, a data table for its UV-Vis absorption cannot be provided.

Fluorescence Spectroscopy and Optical Material Properties

No experimental data on the fluorescence emission spectrum, excitation wavelengths, or quantum yield for this compound could be found. Consequently, a data table for its fluorescence properties cannot be generated.

Computational and Theoretical Investigations on 1 4 Nitrobenzoyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine the fundamental properties of 1-(4-Nitrobenzoyl)pyrrolidin-2-one, including its geometry and electronic landscape.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable single bonds, a full conformational analysis is essential to identify the various stable conformers and their relative energies. researchgate.netufms.br This analysis typically involves scanning the potential energy surface by systematically rotating the key dihedral angles, such as the one between the pyrrolidinone ring and the benzoyl group.

The conformational landscape of similar molecules reveals that different spatial arrangements, such as s-cis and s-trans conformers, can have distinct stability levels due to factors like steric hindrance and electronic interactions. ufms.br For this compound, the analysis would identify the most stable conformer, which is crucial for interpreting its chemical behavior and spectroscopic data.

Table 1: Representative Conformational Analysis Data for this compound This table is illustrative and shows the type of data obtained from a conformational analysis.

| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | ~10° | 0.00 | 75.3 |

| Conformer 2 | ~170° | 1.50 | 15.1 |

| Conformer 3 | ~90° | 2.50 | 9.6 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. libretexts.org

For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the phenyl ring and the pyrrolidinone moiety. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO₂), which is a characteristic feature of nitroaromatic compounds. The analysis of these orbitals provides insights into the molecule's electrophilic and nucleophilic sites.

Table 2: Calculated Frontier Molecular Orbital Properties This table presents typical values derived from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to attack by nucleophiles. nih.govresearchgate.net

In this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for electrophilic interaction. The most positive potential would likely be found around the hydrogen atoms of the aromatic ring, making them potential sites for nucleophilic interaction.

Table 3: Representative MEP Surface Analysis This table provides an example of electrostatic potential values on different parts of the molecule.

| Atomic Region | Potential Range (kcal/mol) | Reactivity Implication |

|---|---|---|

| Oxygen atoms (Nitro group) | -25 to -35 | Site for electrophilic attack |

| Oxygen atom (Carbonyl group) | -20 to -30 | Site for electrophilic attack |

| Aromatic Hydrogens | +15 to +25 | Site for nucleophilic attack |

| Pyrrolidinone Ring | -5 to +5 | Relatively neutral |

Natural Bond Orbital (NBO) Analysis and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions like hyperconjugation. materialsciencejournal.org This method quantifies the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization. nih.gov

Table 4: Significant NBO Donor-Acceptor Interactions This table illustrates major intramolecular interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | π(N-C) of ring | 25.5 |

| LP(N) of ring | π(C=O) | 45.2 |

| π(C=C) of phenyl | π(C=C) of phenyl | 20.8 |

| LP(O) of NO₂ | π(N=O) | 55.1 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide intuitive and visual representations of electron pairing and localization in a molecule. researchgate.netrsc.org They map regions in the molecule where there is a high probability of finding an electron pair, thus clearly distinguishing core electrons, covalent bonds, and lone pairs. rsc.org

For this compound, ELF and LOL studies would offer a detailed map of its chemical bonds and lone pair regions. This analysis would visually confirm the covalent bonds within the pyrrolidinone and benzoyl rings and highlight the high electron density associated with the lone pairs on the oxygen and nitrogen atoms. This provides a complementary perspective to NBO analysis on electron distribution.

Prediction and Correlation of Spectroscopic Properties

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and comparing them with experimental data, the accuracy of the computational model and the optimized geometry can be validated. nih.gov Similarly, calculated NMR chemical shifts can be correlated with experimental spectra to aid in structural elucidation. ijnc.ir

For this compound, theoretical calculations would predict the characteristic vibrational frequencies for its key functional groups, such as the C=O stretch of the lactam, the symmetric and asymmetric stretches of the NO₂ group, and the C-N stretching modes. Comparing these predicted values with experimental spectra helps confirm the molecular structure and provides a deeper understanding of its vibrational modes.

Table 5: Comparison of Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) This table shows how theoretical data is correlated with experimental findings.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1705 | 1690-1710 | Carbonyl stretch (lactam) |

| νₐₛ(NO₂) | 1530 | 1515-1560 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1355 | 1345-1385 | Symmetric NO₂ stretch |

| ν(C-N) | 1290 | 1280-1310 | Amide C-N stretch |

Theoretical Vibrational Spectra Calculation and Comparison with Experimental Data

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, with theoretical calculations. Density Functional Theory (DFT) is a commonly employed computational method for predicting the vibrational frequencies and intensities of a molecule. nih.gov These calculations are typically performed at a specific level of theory, for instance, using the B3LYP functional with a 6-311+G** basis set. nih.gov

The process involves first optimizing the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following optimization, vibrational frequency calculations are performed. The resulting theoretical spectra provide a set of vibrational modes, each with a specific frequency and intensity, which correspond to distinct molecular motions like stretching, bending, and rocking of chemical bonds.

However, theoretical frequencies calculated using harmonic approximation often deviate from experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. nih.gov To achieve better agreement, a common practice is to apply a scaling factor to the computed frequencies. researchgate.net For example, a scaling factor of 0.960 has been used for calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

By comparing the scaled theoretical frequencies with the experimental IR and Raman spectra, each absorption band in the experimental spectrum can be assigned to a specific vibrational mode of the molecule. nih.gov This detailed assignment is crucial for confirming the molecular structure and understanding the bonding characteristics. For this compound, key vibrational bands of interest include the C=O stretching of the pyrrolidinone ring, the C=O stretching of the benzoyl group, the symmetric and asymmetric stretching of the nitro (NO₂) group, and various C-H and C-N bond vibrations. nih.govnist.gov The comparison allows for a robust structure-spectroscopic relationship to be established. nih.gov

Table 1: Illustrative Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Nitro-Aromatic Amide Structure

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

| Amide C=O Stretch | 1685 | 1690 |

| Pyrrolidinone C=O Stretch | 1750 | 1755 |

| NO₂ Asymmetric Stretch | 1520 | 1525 |

| NO₂ Symmetric Stretch | 1345 | 1350 |

| Aromatic C-H Stretch | 3100 | 3105 |

Note: The data in this table is illustrative, based on typical values for similar functional groups, and represents the type of comparison made in such studies.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This computational approach calculates the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations, often performed using functionals like CAM-B3LYP with a suitable basis set such as 6-31+G(d), can simulate the UV-Vis spectrum. qu.edu.qa The calculations are typically based on the molecule's optimized ground-state geometry. qu.edu.qa The presence of the nitro group and the conjugated π-system of the benzoyl moiety are expected to give rise to characteristic absorption bands. qu.edu.qasemanticscholar.org Nitro-substituted aromatic compounds often exhibit π-π* and n-π* electronic transitions. researchgate.net

The simulated spectrum, which consists of a series of discrete electronic transitions (often represented as "stick spectra"), can be compared with the experimental UV-Vis spectrum measured in a solvent. semanticscholar.org This comparison helps in assigning the observed absorption bands to specific electronic transitions within the molecule. researchgate.net For instance, the calculations can identify transitions responsible for the high-energy absorptions in the UV region and any lower-energy absorptions extending into the visible region, which are often associated with intramolecular charge transfer (ICT) from the pyrrolidinone or phenyl ring towards the electron-withdrawing nitro group. qu.edu.qa The accuracy of the prediction allows researchers to understand how the electronic structure dictates the photophysical properties of the compound. nih.gov

Table 2: Illustrative Comparison of Experimental and TD-DFT Predicted Electronic Absorption Maxima (λₘₐₓ) for a Nitro-Aromatic Compound

| Transition Type | Experimental λₘₐₓ (nm) | Predicted λₘₐₓ (nm) | Calculated Oscillator Strength (ƒ) |

| n → π | 340 | 345 | 0.05 |

| π → π | 275 | 278 | 0.45 |

| Charge Transfer | 310 | 315 | 0.20 |

Note: The data in this table is illustrative, based on typical values for similar compounds, and demonstrates the output of TD-DFT calculations.

Computational NMR Chemical Shift Predictions

Theoretical calculations are frequently used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules, providing a valuable tool for structure verification and assignment of experimental spectra. researchgate.net The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., at the B3LYP/6-311G level). nih.gov

The process begins with a conformational search to identify the lowest energy structures of the molecule, as chemical shifts are sensitive to the molecule's three-dimensional shape. github.io For each significant conformer, the magnetic shielding tensors are calculated using the GIAO method. nih.govsemanticscholar.org These shieldings are then averaged based on the Boltzmann population of the conformers at a given temperature. To obtain the final chemical shifts, the calculated isotropic shielding values are referenced against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing the computed ¹H and ¹³C chemical shifts with experimental data can confirm the assignment of signals in the NMR spectra. frontiersin.org This is particularly useful for complex molecules where spectral overlap or ambiguous signals are present. researchgate.net For this compound, this method can precisely predict the chemical shifts for the distinct protons and carbons of the pyrrolidinone ring and the 4-nitrophenyl group, confirming the connectivity and stereochemistry of the molecule. researchgate.net High correlation coefficients (R²) between the experimental and theoretical shifts indicate a high level of accuracy and confidence in the structural assignment. frontiersin.org

Table 3: Illustrative Comparison of Experimental and GIAO-DFT Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |

| H (aromatic, ortho to NO₂) | 8.30 | 8.35 |

| H (aromatic, ortho to CO) | 7.90 | 7.94 |

| H (pyrrolidinone, α to N) | 3.95 | 3.98 |

| C (Amide C=O) | 168.0 | 168.5 |

| C (Pyrrolidinone C=O) | 175.0 | 175.3 |

| C (aromatic, C-NO₂) | 150.0 | 150.4 |

Note: The data in this table is illustrative, based on typical values for similar structures, and represents the type of comparison made in computational NMR studies.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, theoretical studies can reveal transient intermediates and transition states that are often difficult or impossible to observe experimentally. This provides a deep understanding of reaction feasibility, selectivity, and kinetics.

Potential Energy Surface (PES) Mapping and Transition State Localization

Understanding a chemical transformation, such as the synthesis of this compound, involves mapping the reaction's potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. Key points on the PES include energy minima, which correspond to stable species like reactants, products, and intermediates, and first-order saddle points, which represent transition states (TS). nih.gov

Computational methods, particularly DFT, are used to explore the PES and locate these critical points. researchgate.net Transition state localization is a crucial step in this process. A TS represents the highest energy barrier along the reaction coordinate and its geometry is essential for understanding how bonds are broken and formed. Various algorithms are employed to find this saddle point on the PES. Identifying the transition state structure allows for a detailed examination of the molecular geometry at the peak of the reaction barrier. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state structure has been successfully localized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. nih.gov An IRC calculation involves following the path of steepest descent from the transition state saddle point down to the energy minima on both the reactant and product sides of the reaction. nih.gov

The purpose of the IRC analysis is to verify that the located transition state is the correct one for the reaction of interest, confirming that it smoothly connects the desired reactants and products. nih.gov By tracing this path, the IRC provides a clear depiction of the molecular geometry changes throughout the transformation, effectively mapping out the most direct route on the potential energy surface.

Energetic Profile and Kinetic Barriers of Chemical Transformations

By calculating the energies of the reactants, transition states, intermediates, and products, an energetic profile for the reaction can be constructed. nih.gov This profile provides critical quantitative information about the reaction's thermodynamics and kinetics.

For competing reaction pathways, comparing their kinetic barriers allows for the prediction of reaction selectivity. The pathway with the lowest activation energy will be kinetically favored and is expected to yield the major product. nih.govresearchgate.net DFT calculations can determine whether product formation is governed by kinetic control (lowest energy barrier) or thermodynamic control (most stable product). nih.gov

Analysis of Intermolecular and Non-Covalent Interactions

Intermolecular and non-covalent interactions are fundamental in dictating the macroscopic properties of molecular solids, including their crystal packing, melting points, and solubility. For this compound, a molecule with diverse functional groups, these interactions are multifaceted.

Hydrogen Bonding Networks

While this compound lacks classical strong hydrogen bond donors like O-H or N-H groups (as the pyrrolidinone nitrogen is part of an amide linkage), it can participate in weaker C-H···O hydrogen bonds. namiki-s.co.jp The potential hydrogen bond acceptor sites in the molecule are the oxygen atoms of the carbonyl groups (both on the pyrrolidinone ring and the benzoyl moiety) and the nitro group. edx.orgrsc.org

Computational studies on similar nitro-substituted aromatic compounds have revealed the presence of various weak intermolecular interactions. rsc.org In the crystalline structure of related pyrrolidine (B122466) derivatives, interactions such as methylene-C–H⋯π(phenyl) and phenyl-C–H⋯O(nitro) have been observed. rsc.org These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

The hydrogen bonding capabilities can be summarized as follows:

| Functional Group | Potential Role in Hydrogen Bonding |

| Pyrrolidinone Carbonyl Oxygen | Acceptor |

| Benzoyl Carbonyl Oxygen | Acceptor |

| Nitro Group Oxygens | Acceptor |

| Pyrrolidinone Methylene (B1212753) C-H | Weak Donor |

| Phenyl C-H | Weak Donor |

This table is generated based on the principles of hydrogen bonding and data from analogous compounds.

The formation of these networks can be predicted and analyzed using computational methods such as Density Functional Theory (DFT) calculations, which can elucidate the geometry and energetics of these interactions.

Van der Waals and Steric Contributions to Molecular Interactions

Van der Waals forces, encompassing dispersion forces and dipole-dipole interactions, play a significant role in the molecular packing of this compound. The presence of a polarizable aromatic ring and polar functional groups (carbonyl and nitro groups) leads to notable dipole-dipole interactions.

Computational analyses, such as Hirshfeld surface analysis, on structurally related molecules have provided quantitative insights into these non-covalent interactions. rsc.org For a similar nitro-substituted pyrrolidine derivative, it was found that C-H···π interactions and long-range C-H···O interactions are crucial in defining the three-dimensional architecture. rsc.org

Steric factors, arising from the spatial arrangement of the atoms, also influence how the molecules pack in the solid state. The geometry of the pyrrolidinone ring and its substituent, the 4-nitrobenzoyl group, will dictate the possible conformations and the efficiency of crystal packing. Computational modeling can predict the most stable conformations by calculating the potential energy surface of the molecule.

Solvation Effects in Computational Chemistry

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational chemistry offers several models to study these solvation effects, which can be broadly categorized into explicit and implicit solvent models. arxiv.org

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This approach provides a detailed picture of the solute-solvent interactions, including the formation of specific hydrogen bonds and the structure of the solvation shell. However, this method is computationally expensive. arxiv.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, treat the solvent as a continuous medium with a defined dielectric constant. vt.edu These models are computationally less demanding and are effective in capturing the electrostatic component of solvation. vt.edu For a molecule like this compound, with its significant dipole moment due to the nitro and carbonyl groups, continuum models can provide valuable insights into its solubility and reactivity in different solvents.

The choice of solvent can significantly impact the stability of the solute. For instance, polar solvents would be expected to stabilize the ground state of this compound due to favorable dipole-dipole interactions. The rate of reactions involving this molecule can also be influenced by the solvent's ability to stabilize or destabilize the transition state relative to the reactants. researchgate.net

A summary of computational solvation models is presented below:

| Model Type | Description | Advantages | Disadvantages |

| Explicit | Solute is surrounded by individual solvent molecules. | Provides a detailed and accurate picture of specific solute-solvent interactions. | Computationally very expensive. |

| Implicit (Continuum) | Solvent is treated as a continuous medium with a bulk dielectric constant. | Computationally efficient, good for electrostatic effects. | Lacks specific solute-solvent interaction details. |

This table provides a general overview of computational solvation models.

Applications in Advanced Organic Synthesis

1-(4-Nitrobenzoyl)pyrrolidin-2-one as a Synthetic Building Block

As a synthetic intermediate, this compound offers chemists multiple reaction handles to elaborate upon, making it a foundational element for creating more complex molecules. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds. nih.govunipa.itnih.govresearchgate.net

The pyrrolidinone nucleus is a five-membered lactam that serves as a versatile precursor for a wide array of nitrogen-containing heterocyclic compounds. researchgate.net The N-acylation with a 4-nitrobenzoyl group enhances the synthetic utility of the pyrrolidinone core. The electron-withdrawing nature of the nitrobenzoyl group can influence the reactivity of the lactam ring, while the nitro group itself represents a key functional handle for building fused ring systems.

A primary synthetic strategy involves the chemical modification of the nitro group. Reduction of the nitro moiety to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions to form novel, fused heterocyclic systems. This approach is a cornerstone in the synthesis of complex scaffolds. While specific examples detailing the use of this compound are not extensively documented, the principle is well-established with structurally related compounds. For instance, N-(2-nitrobenzoyl)pyrrolidine derivatives are key intermediates in the synthesis of pyrrolo nih.govenamine.netbenzodiazepines (PBDs), a class of potent antitumor agents. nih.gov This established reactivity pattern suggests the potential of this compound to serve as a precursor for analogous, complex heterocyclic structures.

The pyrrolidine (B122466) scaffold itself is a prevalent core structure found in numerous natural products and medicinal molecules, underscoring the importance of developing synthetic routes to access diverse derivatives. nih.gov

Table 1: Potential Heterocyclic Scaffolds from Pyrrolidinone-Based Precursors

| Precursor Core | Key Transformation | Resulting Heterocyclic Scaffold | Potential Significance |

| N-(Aminobenzoyl)pyrrolidinone | Intramolecular Cyclization | Fused Benzodiazepine Derivatives | Bioactive compounds, CNS agents |

| Pyrrolidinone Ring | Ring-opening/Recyclization | Substituted Piperidines | Alkaloid synthesis, drug discovery |

| α-Functionalized Pyrrolidinone | Cyclocondensation | Spirocyclic Heterocycles | Novel 3D molecular architectures |